molecular formula C18H20OS B1360631 3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone CAS No. 898779-11-8

3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone

Cat. No.: B1360631
CAS No.: 898779-11-8
M. Wt: 284.4 g/mol
InChI Key: SGAPBFDUCHTEJG-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-4’-thiomethylpropiophenone is an organic compound that belongs to the class of aromatic ketones It features a propiophenone core with a 3,4-dimethylphenyl group and a thiomethyl group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-4’-thiomethylpropiophenone typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 3,4-dimethylbenzene with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the corresponding ketone.

    Thiomethylation: The next step involves the introduction of the thiomethyl group. This can be achieved by reacting the intermediate ketone with a thiomethylating agent such as methylthiol in the presence of a base like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of 3-(3,4-Dimethylphenyl)-4’-thiomethylpropiophenone may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-4’-thiomethylpropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, bromine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-4’-thiomethylpropiophenone has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-4’-thiomethylpropiophenone involves its interaction with molecular targets such as enzymes or receptors. The thiomethyl group can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethylphenyl)-2-propanone: Similar structure but lacks the thiomethyl group.

    4’-Methylthioacetophenone: Contains a thiomethyl group but differs in the position of the substituents.

    3,4-Dimethylacetophenone: Lacks the thiomethyl group and has a simpler structure.

Uniqueness

3-(3,4-Dimethylphenyl)-4’-thiomethylpropiophenone is unique due to the presence of both the 3,4-dimethylphenyl and thiomethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20OS/c1-13-4-5-15(12-14(13)2)6-11-18(19)16-7-9-17(20-3)10-8-16/h4-5,7-10,12H,6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAPBFDUCHTEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=CC=C(C=C2)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644836
Record name 3-(3,4-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-11-8
Record name 3-(3,4-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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